N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 2-bromobenzyl group attached to the acetamide nitrogen and a 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yloxy moiety.
Key structural features:
- Pyrimidine ring: Substituted at position 2 with 4-methylpiperidine (a six-membered amine ring) and at position 6 with a methyl group.
- Acetamide linker: Bridges the pyrimidine oxygen and the 2-bromobenzyl group, contributing to conformational flexibility.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2/c1-14-7-9-25(10-8-14)20-23-15(2)11-19(24-20)27-13-18(26)22-12-16-5-3-4-6-17(16)21/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSMKOCBXWPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H27BrN2 |
| Molecular Weight | 351.3 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br |
The compound is hypothesized to interact with various biological targets, including receptors and enzymes, which may modulate their activity. This modulation can lead to physiological effects relevant to treating neurological disorders and other conditions.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, particularly:
Case Study: Anticancer Properties
A study on related KSP inhibitors revealed that compounds with similar structures induce a monopolar spindle phenotype in cancer cells, leading to apoptosis. This suggests that this compound could exhibit similar effects based on its chemical structure .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the piperidine and pyrimidine rings significantly affect biological activity. Compounds with enhanced lipophilicity and specific substitutions at the nitrogen atoms showed increased potency against various cancer cell lines .
Synthesis and Production
The synthesis of this compound typically involves:
- Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 4-methylpiperidine as key starting materials.
- Reaction Conditions: The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
- Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares a common pyrimidinyloxy acetamide scaffold with several analogs, differing primarily in the substituents on the benzyl group and the pyrimidine ring. Below is a detailed comparison:
Substituent Variations on the Benzyl Group
a) N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structure : Fluorine replaces bromine at the ortho position of the benzyl group.
- Molecular Formula : C₂₁H₂₅FN₄O₂ (MW: 392.45 g/mol) .
- Impact: The smaller, electronegative fluorine atom reduces steric hindrance and molecular weight compared to bromine.
b) N-(3-Fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structure : Features a 3-fluoro-4-methylphenyl group.
- Molecular Formula : C₂₀H₂₅FN₄O₂ (MW: 372.4 g/mol) .
c) 2-{[6-Methyl-2-(Piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
Variations in the Pyrimidine Substituents
a) N-(5-Fluoro-2-methylphenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide
- Structure: Replaces 4-methylpiperidine with a tetrahydroisoquinoline group.
- Molecular Formula : C₂₃H₂₃FN₄O₂ (MW: 414.46 g/mol) .
b) Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate
Physicochemical and Spectroscopic Properties
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Bromine (target) vs. fluorine (analogs) influences electron density and steric bulk. Bromine’s larger size may enhance target binding via hydrophobic interactions but reduce solubility.
- Amine Ring Modifications: Piperidine (six-membered) vs.
- Benzyl Substituent Positioning : Ortho-substituted halogens (target) vs. meta/para substituents (analogs) affect spatial orientation in binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
